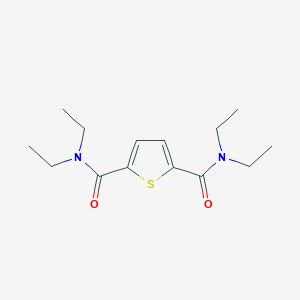
2-(哌啶-1-基)噻唑-4-羧酸乙酯
描述
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
科学研究应用
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
作用机制
- The piperidine nucleus is present in various drugs, including antineoplastic agents like Vinblastine . Vinblastine inhibits mitosis at metaphase, leading to mitotic arrest or cell death .
Target of Action
Mode of Action
生化分析
Biochemical Properties
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . The nature of these interactions includes enzyme inhibition, which can modulate the production of inflammatory mediators. Additionally, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has shown binding affinity to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has been shown to alter the metabolic flux of key metabolites, impacting energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate involves its binding interactions with biomolecules. The compound can inhibit enzymes such as cyclooxygenase by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Additionally, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can activate or inhibit transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect the levels of key metabolites, influencing metabolic flux and the overall metabolic state of the cell . Cofactors such as NADPH are required for the enzymatic reactions involving ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate .
Transport and Distribution
Within cells and tissues, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux . The compound’s localization and accumulation can be influenced by its binding to specific proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate to specific cellular compartments . This localization is essential for its ability to modulate gene expression and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by nucleophilic substitution with ethyl thiazole-4-carboxylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
化学反应分析
Types of Reactions
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can be compared with other thiazole and piperidine derivatives:
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and its esters share similar chemical properties but may differ in their biological activity and applications.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its esters have similar structural features but may exhibit different reactivity and pharmacological profiles.
The uniqueness of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate lies in the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOYPUXHJNTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567606 | |
| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126533-98-0 | |
| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














